molecular formula C34H69N B14630426 N-hexadecyloctadec-9-en-1-amine CAS No. 52986-14-8

N-hexadecyloctadec-9-en-1-amine

Cat. No.: B14630426
CAS No.: 52986-14-8
M. Wt: 491.9 g/mol
InChI Key: CHAQTRWDLCZRSS-UHFFFAOYSA-N
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Description

N-hexadecyloctadec-9-en-1-amine is a chemical compound with the molecular formula C34H69N. It is also known by other names such as N-oleyl-palmityl amine, 9-Octadecen-1-amine, N-hexadecyl-, (9Z), and palmityloleylamine . This compound is characterized by its long carbon chain and amine functional group, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecyloctadec-9-en-1-amine can be synthesized through the reaction of oleylamine (CAS#:112-90-3) with 1-bromohexadecane (CAS#:112-82-3). The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The reaction proceeds through nucleophilic substitution, where the amine group of oleylamine attacks the bromine atom of 1-bromohexadecane, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyloctadec-9-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce saturated amines. Substitution reactions can result in various substituted amine derivatives.

Scientific Research Applications

N-hexadecyloctadec-9-en-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hexadecyloctadec-9-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane properties and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oleylamine (CAS#112-90-3): Similar in structure but lacks the hexadecyl group.

    1-Bromohexadecane (CAS#112-82-3): A precursor in the synthesis of N-hexadecyloctadec-9-en-1-amine.

    N-hexadecyl-oleamide (CAS#105375-43-7): Another related compound with similar applications.

Uniqueness

This compound is unique due to its specific combination of a long carbon chain and an amine functional group. This structure imparts distinct physical and chemical properties, making it valuable in various applications, from chemical synthesis to industrial production.

Properties

CAS No.

52986-14-8

Molecular Formula

C34H69N

Molecular Weight

491.9 g/mol

IUPAC Name

N-hexadecyloctadec-9-en-1-amine

InChI

InChI=1S/C34H69N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,35H,3-16,18,20-34H2,1-2H3

InChI Key

CHAQTRWDLCZRSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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